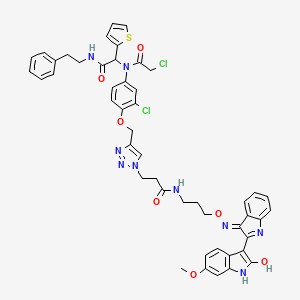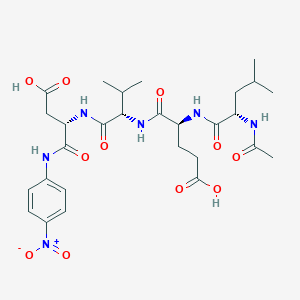
Ac-LEVD-PNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
When cleaved by caspase-4, it releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm . This compound is widely used in biochemical assays to detect and measure caspase-4 activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ac-LEVD-PNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence N-Acetyl-Leu-Glu-Val-Asp is synthesized, followed by the attachment of p-nitroaniline. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-LEVD-PNA primarily undergoes hydrolysis when acted upon by caspase-4. This reaction cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing the chromogenic p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-4 enzyme, buffer solutions (e.g., TRIS, HEPES), and DMSO for solubilization.
Conditions: The reaction is typically carried out at physiological pH (7.0-8.0) and temperature (37°C)
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which can be detected and quantified spectrophotometrically .
Applications De Recherche Scientifique
Ac-LEVD-PNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-4 activity, which is crucial for studying apoptosis and inflammatory responses .
Chemistry
In chemistry, this compound is used to study enzyme kinetics and substrate specificity of caspase-4. It helps in understanding the catalytic mechanisms of this enzyme .
Biology
In cell biology, this compound is employed to investigate the role of caspase-4 in apoptosis and inflammation. It is used in various assays to measure caspase-4 activity in cell lysates and tissue extracts .
Medicine
In medical research, this compound is used to explore the involvement of caspase-4 in diseases such as neurodegenerative disorders, cancer, and inflammatory diseases. It aids in the development of potential therapeutic interventions targeting caspase-4 .
Industry
In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify caspase-4 inhibitors, which could serve as potential drug candidates .
Mécanisme D'action
Ac-LEVD-PNA functions as a substrate for caspase-4. The enzyme recognizes and binds to the peptide sequence N-Acetyl-Leu-Glu-Val-Asp. Upon binding, caspase-4 cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing p-nitroaniline. This cleavage event can be monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-PNA: A substrate for caspase-3, used to measure caspase-3 activity.
Ac-YVAD-PNA: A substrate for caspase-1, used to measure caspase-1 activity.
Ac-VEID-PNA: A substrate for caspase-6, used to measure caspase-6 activity
Uniqueness
This compound is unique in its specificity for caspase-4. Unlike other substrates, it is designed to be selectively cleaved by caspase-4, making it an essential tool for studying the specific activity and role of this enzyme in various biological processes .
Propriétés
Formule moléculaire |
C28H40N6O11 |
|---|---|
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1 |
Clé InChI |
KNKMVACCCNFUDD-CIEVZJJWSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


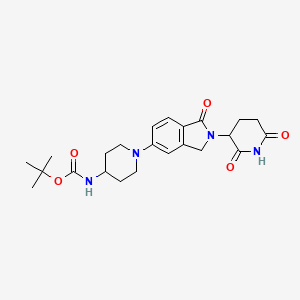
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

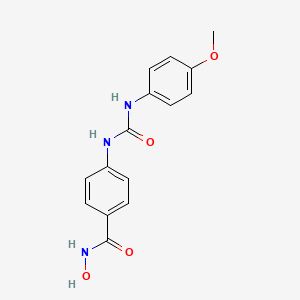

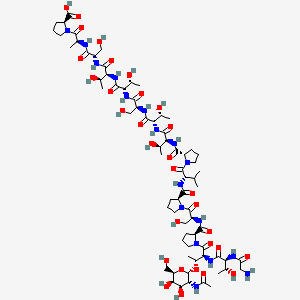
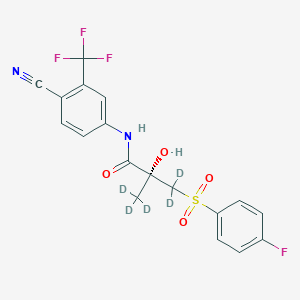
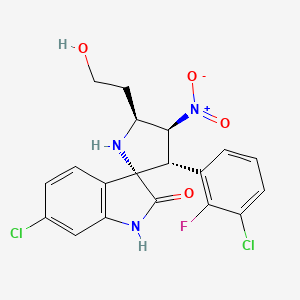

![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
